Methyl 3-(chloromethyl)-5-methylbenzoate
Description
Methyl 3-(chloromethyl)-5-methylbenzoate (CAS: Not explicitly provided in evidence) is a benzoate ester derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 5-position of the benzene ring. This compound is of significant interest in organic synthesis due to the reactivity of the chloromethyl group, which enables nucleophilic substitution reactions for further functionalization.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-5-methylbenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
BWBBPRYPXUNDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)-5-methylbenzoate is typically synthesized through a multi-step process:
Benzoic Acid to Benzoic Acid Chloride: Benzoic acid reacts with anhydrous thionyl chloride to form benzoic acid chloride.
Benzoic Acid Chloride to Methyl Benzoate: The benzoic acid chloride then reacts with methanol to produce methyl benzoate.
Methyl Benzoate to this compound: Finally, methyl benzoate reacts with methylene chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-5-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 3-(chloromethyl)-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(chloromethyl)-5-methylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also participate in hydrolysis and reduction reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with Methyl 3-(chloromethyl)-5-methylbenzoate, differing primarily in substituent groups at the 3- and 5-positions:
Reactivity and Functional Group Analysis
- Chloromethyl Group (Target Compound) : The -CH₂Cl group is highly reactive in nucleophilic substitution (e.g., with amines, thiols) or elimination reactions, making it valuable for synthesizing complex derivatives .
- Cyano Group (Methyl 3-cyano-5-methylbenzoate): The -CN group is electron-withdrawing, reducing aromatic ring electron density and directing electrophilic substitution to meta/para positions. This contrasts with the electron-donating -CH₃ group in the target compound .
- Hydroxymethyl Group (Methyl 3-(hydroxymethyl)-5-methylbenzoate) : The -CH₂OH group can undergo oxidation to -COOH or esterification, offering pathways to carboxylic acids or protected derivatives. However, it lacks the direct substitution utility of -CH₂Cl .
- Formyl Group (Methyl 3-chloro-5-formylbenzoate) : The -CHO group facilitates condensation reactions (e.g., with barbituric acid derivatives, as seen in Scheme 2 of EP 3676256B1), enabling the synthesis of heterocyclic systems .
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